molecular formula C17H16O4 B14562050 2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- CAS No. 62232-23-9

2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B14562050
CAS No.: 62232-23-9
M. Wt: 284.31 g/mol
InChI Key: UDGZAXTVBAHFSR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)-: is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with methoxy groups attached to specific positions on the ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction between 7-methoxy-2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3(4H)-one, 7-methoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The methoxy groups on the benzopyran ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

Properties

CAS No.

62232-23-9

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-4H-chromen-3-one

InChI

InChI=1S/C17H16O4/c1-19-13-6-3-11(4-7-13)17-15(18)9-12-5-8-14(20-2)10-16(12)21-17/h3-8,10,17H,9H2,1-2H3

InChI Key

UDGZAXTVBAHFSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)CC3=C(O2)C=C(C=C3)OC

Origin of Product

United States

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